An In-depth Technical Guide to the Coordination Chemistry of Tris(pyrazol-1-yl)methane
An In-depth Technical Guide to the Coordination Chemistry of Tris(pyrazol-1-yl)methane
For decades, the field of coordination chemistry has been enriched by the "scorpionate" class of ligands, a term elegantly coined to describe the chelating nature of poly(pyrazolyl) compounds. Among these, the anionic hydrotris(pyrazolyl)borates (Tp) have enjoyed widespread popularity. However, their neutral analogue, tris(pyrazol-1-yl)methane (Tpm), has steadily emerged from the shadows, carving its own niche with a unique set of electronic and steric properties that offer distinct advantages in coordination chemistry, catalysis, and bioinorganic studies.[1][2] This guide provides a comprehensive overview of the synthesis, coordination behavior, and diverse applications of Tpm-metal complexes, tailored for researchers and professionals in the chemical sciences.
The Tris(pyrazol-1-yl)methane Ligand: Synthesis and Fundamental Properties
Tris(pyrazol-1-yl)methane, a neutral tripodal ligand, is isoelectronic to the well-known anionic hydrotris(pyrazolyl)borate (Tp) ligand, with the central boron atom being replaced by a carbon atom.[3] This seemingly subtle change from an anionic to a neutral framework profoundly influences the electronic properties of the resulting metal complexes and their reactivity.
Synthesis of Tris(pyrazol-1-yl)methane and its Derivatives
The synthesis of Tpm has evolved significantly since its initial discovery, with modern methods allowing for high-yield preparations.[3][4] A common and effective method involves the reaction of a pyrazole with a trihalomethane in the presence of a base and a phase-transfer catalyst.
Experimental Protocol: Synthesis of Tris(pyrazol-1-yl)methane
A detailed, step-by-step methodology for a representative synthesis is provided below:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the desired pyrazole (e.g., 3-methylpyrazole), a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a base (e.g., sodium carbonate).[5]
-
Solvent System: A biphasic solvent system, typically chloroform and water, is added to the flask.[5]
-
Reaction Conditions: The mixture is heated to a gentle reflux under an inert atmosphere (e.g., argon) for an extended period, often around 72 hours.[5]
-
Workup and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent like diethyl ether. The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[5] The crude product, often an oil, can be purified by crystallization from a suitable solvent such as hexane.[5]
Furthermore, the versatility of Tpm chemistry is enhanced by the ability to introduce substituents on the pyrazolyl rings or the central methane carbon.[6][7] This functionalization allows for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the coordination geometry and reactivity of the resulting metal complexes.[8][9]
Electronic and Steric Profile
The three pyrazole rings of the Tpm ligand are arranged in a propeller-like fashion, creating a C₃-symmetric coordination pocket.[5] The ligand typically coordinates to a metal center in a tridentate fashion through the nitrogen atoms of the pyrazole rings.[10] The bite angles (N-M-N) are typically in the range of 83-86°, leading to a slight trigonal distortion from ideal octahedral geometry in [M(Tpm)₂]ⁿ⁺ complexes.
The electronic character of Tpm is that of a moderately strong σ-donor and a weak π-donor. The neutrality of the Tpm ligand, in contrast to the anionic Tp ligand, results in a less electron-rich metal center in the corresponding complexes. This difference in electron-donating ability has been demonstrated through spectroscopic techniques, such as the C-O stretching frequency in carbonyl complexes. For instance, the ν(CO) in [Cu(CO)(Tpm)]⁺ is observed at a higher frequency compared to the analogous Tp complex, indicating a less electron-rich copper(I) center in the Tpm complex.[3][4]
Coordination Chemistry Across the Periodic Table
The versatile nature of the Tpm ligand allows it to form stable complexes with a wide array of metal ions, from transition metals to lanthanides and actinides.
Transition Metal Complexes: Structure, Reactivity, and Catalysis
Tpm has a rich coordination chemistry with transition metals, with Group 11 (Cu, Ag, Au) and iron complexes being particularly well-studied.
Copper, Silver, and Gold Complexes: The coordination chemistry of Tpm with coinage metals has garnered significant attention due to the catalytic applications of the resulting complexes.[1] Copper(I) complexes of Tpm have been synthesized and characterized, often featuring a tetrahedral coordination geometry with an additional ligand such as acetonitrile or carbon monoxide.[8][11] These complexes have proven to be effective catalysts for a range of organic transformations.[1]
Iron Complexes and Spin Crossover Behavior: Iron(II) complexes of the type [Fe(Tpm)₂]²⁺ exhibit interesting magnetic properties, including thermally induced spin crossover (SCO).[10][12] The transition between the high-spin and low-spin states is influenced by factors such as the substituents on the pyrazolyl rings and the nature of the counter-anion.[10][12] Mössbauer spectroscopy is a powerful tool to probe the spin state of these iron complexes, with the chemical shift and quadrupole splitting parameters being sensitive to the electronic environment of the iron nucleus.[10]
Workflow for Investigating Spin Crossover in [Fe(Tpm)₂]²⁺ Complexes
Caption: A generalized workflow for the synthesis and investigation of spin crossover properties in iron(II) tris(pyrazol-1-yl)methane complexes.
Lanthanide and Actinide Complexes: Exploring Magnetic and Luminescent Properties
The coordination chemistry of Tpm with f-block elements is a growing area of research, driven by the potential applications of these complexes in molecular magnetism and luminescence.[13][14] The synthesis of lanthanide and actinide Tpm complexes typically involves the reaction of a lanthanide or actinide salt with the Tpm ligand in a suitable solvent.[14]
The nature of the anion has been shown to play a crucial role in determining the magnetic properties of these complexes. For instance, in a series of dysprosium(III) and erbium(III) Tpm complexes, the observation of field-induced slow relaxation of magnetization was found to be highly dependent on whether nitrate or chloride was used as the counter-ion.[14] This highlights the importance of the overall coordination sphere in influencing the single-molecule magnet behavior of these f-element complexes. The coordination of Tpm to actinides has also been explored, with potential applications in areas such as nuclear waste separation.[15][16]
Applications in Catalysis and Beyond
The unique properties of Tpm-metal complexes have led to their application in a variety of fields, most notably in homogeneous and heterogeneous catalysis.
Catalytic Oxidations
Tpm-metal complexes have emerged as effective catalysts for a range of mild oxidative functionalizations of organic substrates, including alkanes, alkenes, and ketones.[17] For example, iron and copper Tpm complexes have been shown to catalyze the oxidation of cyclohexane to cyclohexanol and cyclohexanone.[18]
Carbon-Carbon Bond Forming Reactions
The catalytic activity of Tpm complexes extends to C-C bond-forming reactions. For instance, water-soluble copper(II) Tpm-sulfonate complexes have been successfully employed as catalysts for the Henry (nitroaldol) reaction in aqueous media.[19]
Bioinorganic Chemistry
The tripodal N-donor nature of the Tpm ligand makes it an attractive platform for modeling the active sites of metalloenzymes. The ability to tune the steric and electronic environment around the metal center allows for the systematic investigation of structure-function relationships in biological systems.
Comparative Analysis: Tpm vs. Tp Ligands
A thorough understanding of Tpm chemistry necessitates a comparison with its anionic analogue, Tp. The key differences and their consequences are summarized in the table below.
| Property | Tris(pyrazol-1-yl)methane (Tpm) | Hydrotris(pyrazolyl)borate (Tp) |
| Charge | Neutral | Anionic (-1) |
| Electron Donating Ability | Weaker σ-donor | Stronger σ-donor |
| Metal Center Electron Density | Lower | Higher |
| Synthesis | Typically involves phase-transfer catalysis | Reaction of pyrazole with a borohydride salt |
| Applications | Catalysis (oxidation, C-C coupling), spin crossover materials | Catalysis, bioinorganic modeling, organometallic chemistry |
The choice between Tpm and Tp for a particular application depends on the desired electronic properties of the resulting metal complex. For reactions that benefit from a more electrophilic metal center, Tpm is often the ligand of choice. Conversely, for applications requiring a more electron-rich metal center, Tp may be more suitable.
Logical Relationship between Ligand Choice and Complex Properties
Caption: Decision-making flowchart illustrating the influence of ligand choice (Tpm vs. Tp) on the electronic properties of the resulting metal complex and its potential applications.
Future Outlook
The coordination chemistry of tris(pyrazol-1-yl)methane continues to be a vibrant and expanding field of research. Future directions are likely to focus on the development of new Tpm-based catalytic systems with enhanced activity and selectivity, the design of novel functional materials with interesting magnetic and optical properties, and the application of Tpm complexes in medicinal chemistry. The continued exploration of the rich coordination chemistry of this versatile ligand promises to yield further exciting discoveries and applications.
References
-
Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2019). Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications. Dalton Transactions, 48(38), 14279-14292. [Link]
-
Fujisawa, K., et al. (2020). Synthesis and Characterization of Catecholato Copper(II) Complexes with Sterically Hindered Neutral and Anionic N3 Type Ligands: Tris(3,5-diisopropyl-1-pyrazolyl)methane and Hydrotris(3,5-diisopropyl-1-pyrazolyl)borate. Molecules, 25(10), 2385. [Link]
-
Astley, T., et al. (1993). Structure, Spectroscopic and Angular-overlap Studies of Tris( pyrazol-I -yl)methane Complexes. Journal of the Chemical Society, Dalton Transactions, (4), 509-515. [Link]
-
Reger, D. L., et al. (2000). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 39(26), 5914-5923. [Link]
-
Shakirova, O. G., & Lavrenova, L. G. (2020). Spin Crossover in New Iron(II) Coordination Compounds with Tris(pyrazol-1-yl)Methane. Crystals, 10(7), 586. [Link]
-
Reger, D. L., et al. (2000). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 39(26), 5914-5923. [Link]
-
Pettinari, C., et al. (1996). Synthesis, Spectroscopic, and X-ray Diffraction Structural Studies of Tin(IV) Derivatives with Tris(pyrazol-1-yl)methanes. Inorganic Chemistry, 35(21), 6087-6095. [Link]
-
Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2022). Catalytic applications of recent metal poly(1H-pyrazol-1-yl)-methane scorpionates. Coordination Chemistry Reviews, 468, 214643. [Link]
-
Fallon, G. D., et al. (1997). A synthetic, structural, magnetic, and spectral study of several 2 complexes: observation of an unusual spin-state crossover. Inorganic Chemistry, 36(27), 6296-6304. [Link]
-
Dias, H. V. R., & Lovely, C. J. (2008). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (8), 981-996. [Link]
-
Muñoz-Molina, J. M., Belderrain, T. R., & Pérez, P. J. (2019). Group 11 Tris(pyrazolyl)methane Complexes: Structural Features and Catalytic Applications. Dalton Transactions, 48(38), 14279-14292. [Link]
-
Martins, L. M. D. R. S., & Pombeiro, A. J. L. (2014). Tris(pyrazol-1-yl)methane metal complexes for catalytic mild oxidative functionalizations of alkanes, alkenes and ketones. Coordination Chemistry Reviews, 265, 74-88. [Link]
-
Guedes, G. P., et al. (2018). Hydrosoluble Complexes Bearing Tris(pyrazolyl)methane Sulfonate Ligand: Synthesis, Characterization and Catalytic Activity for Henry Reaction. Catalysts, 8(12), 611. [Link]
-
Reger, D. L., et al. (1997). Synthesis and Characterization of Cationic [Tris(pyrazolyl)methane]copper(I) Carbonyl and Acetonitrile Complexes. Organometallics, 16(21), 4672-4675. [Link]
-
Lorenzo-Luis, P., et al. (2019). Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane. Molecules, 24(17), 3144. [Link]
-
Reger, D. L., et al. (2016). Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1302–1305. [Link]
-
Dias, H. V. R., & Lovely, C. J. (2008). Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands. Dalton Transactions, (8), 981-996. [Link]
-
Martins, L. M. D. R. S., et al. (2019). Structures of functionalized tris(pyrazol-1-yl)methanes: (a) CH3SO3CH2C(pz)3. Acta Crystallographica Section C: Structural Chemistry, 75(Pt 11), 1473-1481. [Link]
-
Reger, D. L., et al. (2000). Structural and Electronic Differences of Copper(I) Complexes with Tris(pyrazolyl)methane and Hydrotris(pyrazolyl)borate Ligands. Inorganic Chemistry, 39(26), 5914-5923. [Link]
-
Van Driel, G. J., Driessen, W. L., & Reedijk, J. (1985). Transition-metal coordination compounds of a tripodal tetradentate pyrazole derivative. X-ray structure of the dimer [aqua(tris((3,5-dimethylpyrazol-1-yl)methyl)amine)cobalt(III)][fluoro(tris((3,5-dimethylpyrazol-1-yl)methyl)amine)cobalt(II)] tris(tetrafluoroborate)-1.5-ethanol. Inorganic Chemistry, 24(19), 2919-2925. [Link]
-
Gálico, D. A., & Maron, L. (2023). Synthesis, Properties and Applications of Lanthanide and Actinide Molecular Compounds. Inorganics, 11(11), 441. [Link]
-
Vostrikova, K. E., et al. (2020). Synthesis, structure and magnetic properties of tris(pyrazolyl)methane lanthanide complexes: effect of the anion on the slow relaxation of magnetization. Dalton Transactions, 49(19), 6296-6304. [Link]
-
Reger, D. L., et al. (2005). Supramolecular Structural Variations with Changes in Anion and Solvent in Silver(I) Complexes of a Semirigid, Bitopic Tris(pyrazolyl)methane Ligand. Inorganic Chemistry, 44(16), 5695-5705. [Link]
-
Geist, A., et al. (2021). 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,2′-bipyridine as Ligand for Actinide(III)/Lanthanide(III) Separation. Inorganic Chemistry, 60(17), 13264-13273. [Link]
-
Hestand, N. J., et al. (2022). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Molbank, 2022(4), M1487. [Link]
-
Kovács, A., et al. (2021). Tris-{Hydridotris(1-pyrazolyl)borato}lanthanide Complexes: Synthesis, Spectroscopy, Crystal Structure and Bonding Properties. Inorganics, 9(6), 46. [Link]
-
Reger, D. L., et al. (2012). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. The Booth Library, Eastern Illinois University. [Link]
-
Hubscher, V., et al. (2020). Complexation of lanthanides, actinides and transition metal cations with a 6-(1,2,4-triazin-3-yl)-2,2′:6′,2′′-terpyridine ligand: implications for actinide(iii)/lanthanide(iii) partitioning. Dalton Transactions, 49(45), 16361-16371. [Link]
Sources
- 1. Group 11 tris(pyrazolyl)methane complexes: structural features and catalytic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Coordination, organometallic and related chemistry of tris(pyrazolyl)methane ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structure of tris(3-methyl-1H-pyrazol-1-yl)methane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solventless Synthesis of Poly(pyrazolyl)phenyl-methane Ligands and Thermal Transformation of Tris(3,5-dimethylpyrazol-1-yl)phenylmethane [mdpi.com]
- 7. thekeep.eiu.edu [thekeep.eiu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structural and electronic differences of copper(I) complexes with tris(pyrazolyl)methane and hydrotris(pyrazolyl)borate ligands [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A synthetic, structural, magnetic, and spectral study of several [Fe[tris(pyrazolyl)methane]2](BF4)2 complexes: observation of an unusual spin-state crossover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Properties and Applications of Lanthanide and Actinide Molecular Compounds [mdpi.com]
- 14. Synthesis, structure and magnetic properties of tris(pyrazolyl)methane lanthanide complexes: effect of the anion on the slow relaxation of magnetization - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Complexation of lanthanides, actinides and transition metal cations with a 6-(1,2,4-triazin-3-yl)-2,2′:6′,2′′-terpyridine ligand: implications for actinide(iii)/lanthanide(iii) partitioning - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Trits(Pyrazol-1-YL)methane metal complexes for catalytic mild oxidative functionalizations of alkanes, alkanes and ketones [repositorio.ipl.pt]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
